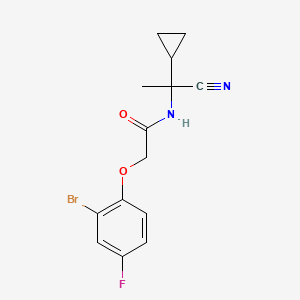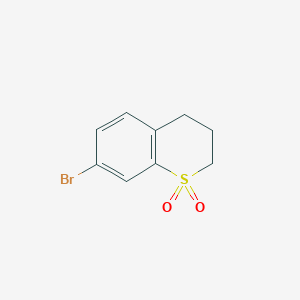
7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a heterocyclic compound. It has a molecular formula of C9H9BrO2S and a molecular weight of 261.13. The IUPAC name for this compound is 7-bromo-2H-1,2,4-benzothiadiazin-3 (4H)-one 1,1-dioxide .
Molecular Structure Analysis
The InChI code for “7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is 1S/C7H5BrN2O3S/c8-4-1-2-5-6 (3-4)14 (12,13)10-7 (11)9-5/h1-3H, (H2,9,10,11) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of various derivatives of benzothiopyran and related compounds has been extensively studied, providing valuable insights into their structural properties and potential applications. For instance, Kravtsov et al. (2012) demonstrated the synthesis and crystal structures of certain benzodiazepine derivatives, revealing the impact of different alkyl substituents on the molecular structure and assembly mode in the crystal through X-ray crystallography (Kravtsov et al., 2012). This research underscores the significance of structural analysis in understanding the properties of these compounds.
Chemical Reactions and Mechanisms
The chemical behavior and reaction mechanisms of benzothiopyran derivatives have been explored, highlighting their potential in synthetic chemistry. For example, Oda et al. (1977) investigated the syntheses and characterization of cyclooctatriene-dione and its bromo derivative, showcasing the utility of NMR spectroscopy in characterizing these substances (Oda et al., 1977). This study contributes to our understanding of the reactivity and synthesis of complex organic molecules.
Antimicrobial Activity
The exploration of antimicrobial properties of xanthones, xanthenediones, and spirobenzofurans derivatives, including those brominated, has shown significant potential in medicinal chemistry. Omolo et al. (2011) discovered that certain derivatives displayed noteworthy antimicrobial activity, particularly against yeasts Cryptococcus neoformans and Candida albicans, with some compounds exhibiting significant activity at low concentrations (Omolo et al., 2011). This research opens up new avenues for the development of antimicrobial agents.
Catalytic Applications
The catalytic application of benzothiazine derivatives in synthesizing octahydroxanthene derivatives underlines the role of these compounds in facilitating chemical transformations. Khazaei et al. (2016) synthesized a new N-bromo sulfonamide reagent, demonstrating its efficiency as a catalyst in the synthesis of xanthene derivatives, which highlights the potential of benzothiopyran derivatives in catalysis (Khazaei et al., 2016).
Polymerization and Material Science
The use of benzothiopyran derivatives in polymer science has been exemplified by the organo-catalyzed ring-opening polymerization of a dioxane-dione deriving from glutamic acid. Thillaye du Boullay et al. (2010) achieved controlled polymerization under mild conditions, resulting in polyBED polymers with narrow polydispersity, which demonstrates the potential application of these compounds in developing new polymeric materials (Thillaye du Boullay et al., 2010).
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-4-3-7-2-1-5-13(11,12)9(7)6-8/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJMKTQTDONYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | |
CAS RN |
855997-37-4 |
Source


|
| Record name | 7-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
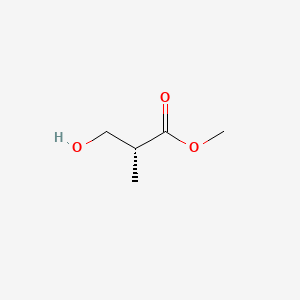
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)
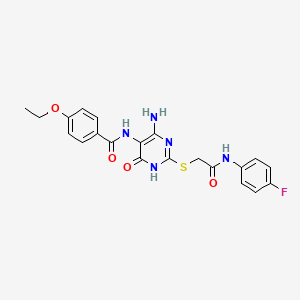
![2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2564898.png)
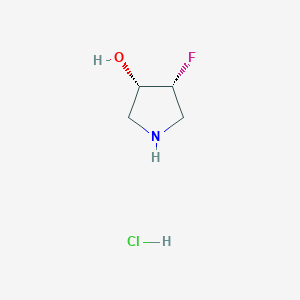
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)
